2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide
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Description
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation Pathways
Research on acetaminophen (ACT) degradation, a compound related to the benzothiadiazin family, highlights the use of advanced oxidation processes (AOPs) for treating aqueous mediums contaminated with such compounds. These processes lead to the generation of various by-products, including acetamide, and have implications for environmental safety and ecosystem threats due to their biotoxicity. This underscores the importance of understanding the degradation pathways and environmental fate of similar compounds (Qutob et al., 2022).
Therapeutic Potentials and Drug Development
The therapeutic potential of benzothiazole derivatives, which share a core structural similarity with the specified compound, has been extensively reviewed. These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Their structural simplicity and versatility in drug design highlight their significance in medicinal chemistry and potential for developing new therapeutic agents (Kamal et al., 2015).
Role in Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been identified as significant classes of compounds with substantial antimicrobial and antiviral capabilities. This is particularly relevant in the context of increasing multi-drug resistant pathogens and the need for novel antimicrobial drugs. The exploration of benzothiazole derivatives against severe causative agents, including their potential application against COVID-19, demonstrates the ongoing importance of this chemical scaffold in addressing global health challenges (Elamin et al., 2020).
Environmental and Analytical Chemistry
The occurrence, fate, and behavior of organic pollutants in aquatic environments have been a subject of significant research interest. Studies involving benzothiazole-related compounds reveal their ubiquitous presence in water sources and the challenges associated with their removal from wastewater. These findings have implications for water treatment processes and environmental safety, highlighting the need for efficient degradation mechanisms and the development of sustainable solutions to mitigate the environmental impact of such compounds (Husain & Husain, 2007).
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(9-13)11-18-17(21)10-16-19-14-7-2-3-8-15(14)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUVPQMMXPHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.